1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
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Overview
Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, often involving the cycloaddition of an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.
Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings are coupled using a suitable linker, often through nucleophilic substitution reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, typically using bromine or a brominating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. The bromophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the bromine atom, which may affect its binding affinity and reactivity.
1-(3-((1H-1,2,4-triazol-1-yl)methyl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its structural properties and biological activity.
Uniqueness
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is unique due to the combination of its triazole, azetidine, and bromophenyl groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-13(14)5-6-15(21)19-7-12(8-19)9-20-11-17-10-18-20/h1-4,10-12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCAPGANLUKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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